molecular formula C7H6N4O4S B12898523 6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine CAS No. 56023-65-5

6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine

Cat. No.: B12898523
CAS No.: 56023-65-5
M. Wt: 242.21 g/mol
InChI Key: FFWAWGRZJGYKMK-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a methylsulfonyl group at the 6th position and a nitro group at the 3rd position of the imidazo[1,2-b]pyridazine core. It is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the imidazo[1,2-b]pyridazine core is usually carried out using nitric acid or a nitrating mixture.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the nitroimidazo[1,2-b]pyridazine intermediate using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 6-(Methylsulfonyl)-3-aminoimidazo[1,2-b]pyridazine.

    Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or proteins involved in critical biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine: The parent compound without the methylsulfonyl and nitro groups.

    6-(Methylsulfonyl)imidazo[1,2-b]pyridazine: Lacks the nitro group.

    3-Nitroimidazo[1,2-b]pyridazine: Lacks the methylsulfonyl group.

Uniqueness

6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine is unique due to the presence of both the methylsulfonyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

56023-65-5

Molecular Formula

C7H6N4O4S

Molecular Weight

242.21 g/mol

IUPAC Name

6-methylsulfonyl-3-nitroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6N4O4S/c1-16(14,15)6-3-2-5-8-4-7(11(12)13)10(5)9-6/h2-4H,1H3

InChI Key

FFWAWGRZJGYKMK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN2C(=NC=C2[N+](=O)[O-])C=C1

Origin of Product

United States

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